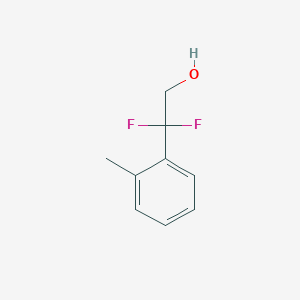

2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-7-4-2-3-5-8(7)9(10,11)6-12/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGDLMNHVCFOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2,2 Difluoro 2 2 Methylphenyl Ethan 1 Ol

Detailed Reaction Mechanisms of Synthesis Pathways

The synthesis of gem-difluoroalkyl alcohols often involves complex reaction sequences where the elucidation of intermediates and transition states is key to optimizing reaction conditions and outcomes.

The formation of 2,2-difluoro-2-(2-methylphenyl)ethan-1-ol and similar compounds can proceed through various reactive intermediates. The specific intermediate generated is highly dependent on the reaction conditions and the reagents employed.

α-Fluoroalkylated Carbanions: In many synthetic routes, the key step involves the formation of an α-fluoroalkylated carbanion. For instance, the use of organosilicon reagents can lead to the generation of these carbanions, which then react with aldehydes to form the desired fluoroalkyl alcohol products. researchgate.net The stability of carbanions alpha to a silyl (B83357) group is a known phenomenon, attributed to the delocalization of electron density into the empty 3d orbitals of silicon. ias.ac.in

Radicals: Radical-mediated pathways offer an alternative for the synthesis of gem-difluorinated compounds. nih.gov Visible light photoredox catalysis has emerged as a powerful tool for generating difluoroalkyl radicals from various precursors. nih.gov These radicals can then participate in addition reactions to form the desired products. For instance, visible-light-promoted reactions involving α-trifluoromethyl alkenes can lead to the synthesis of gem-difluoro substituted homoallylic alcohols through a process initiated by a radical rsc.orgresearchgate.net-Brook rearrangement. rsc.org

Carbon-Metal Species: Organometallic reagents play a significant role in the synthesis of fluorinated compounds. The formation of carbon-metal species, such as those involving gold, can be pivotal. For example, an isolable difluoroalkyl gold(III) complex can undergo reductive elimination to form a C(sp3)-CF3 bond, suggesting the involvement of such intermediates in related transformations. nih.gov

Carbocations: In the context of C-F bond activation, the generation of fluorocarbocations is a key step. Frustrated Lewis Pairs (FLPs) can mediate the selective monodefluorination of polyfluoroalkanes by abstracting a fluoride (B91410) ion, leading to the formation of an intermediate fluorocarbocation that is then captured by a base. proquest.com

The following table summarizes the key intermediates and the methods used to generate them in the synthesis of related difluorinated compounds.

| Intermediate | Generation Method | Precursor/Reagent Example |

| α-Fluoroalkylated Carbanion | Nucleophilic addition | Organosilicon reagents |

| Radical | Visible light photoredox catalysis | Difluoroalkylating reagents |

| Carbon-Metal Species | Oxidative addition | Gold(III) complexes |

| Carbocation | Fluoride abstraction | Frustrated Lewis Pairs |

For cycloaddition reactions like the Diels-Alder reaction, trajectories can be simulated to understand the timing of bond formation. Even in symmetrical reactions, bond formation in the transition state is often unequal, though the time gap is extremely short. nih.gov The transition zone, which represents the region of highest potential energy, can be characterized by the bond lengths of the forming bonds. nih.gov

In the context of C-F bond activation by Frustrated Lewis Pairs, DFT calculations have revealed a cooperative action between the Lewis acid and base, where non-covalent interactions play a decisive role. nih.gov The process can proceed through a hypervalent intermediate with a pentacoordinate carbon atom. nih.gov

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is critical in directing the outcome of reactions involving the synthesis and transformation of this compound.

Aluminum-Based Promoters: Aluminum-based Lewis acids can be used to control the selective transformation of gem-difluoroalkanes. By modifying the substituents on the aluminum reagent, different products such as spirobiindanes, alkenyl chlorides, and monofluoroalkenes can be selectively synthesized. researchgate.net

Frustrated Lewis Pairs (FLPs): FLPs, consisting of a sterically hindered Lewis acid and Lewis base, are highly effective in mediating the monoselective activation of C-F bonds in polyfluoroalkanes. nih.gov This approach overcomes the common problem of "over-defluorination". nih.gov The FLP system composed of B(C6F5)3 and P(o-Tol)3 has been used for the selective monodefluorination of benzylic gem-difluoromethyl compounds. researchgate.net

Organosilicon Reagents: Organosilicon reagents are versatile and have low toxicity, making them attractive alternatives to other organometallic reagents. sigmaaldrich.com They can be used for the direct transfer of difluoroethanol units via a radical activation strategy. researchgate.net The stability of these reagents and the mild reaction conditions often associated with their use are significant advantages. sigmaaldrich.com

The table below illustrates the role of different catalysts and reagents in achieving selectivity.

| Catalyst/Reagent | Role | Example of Selectivity |

| Aluminum-Based Promoters | Control reaction pathway | Selective synthesis of monofluoroalkenes vs. other products |

| Frustrated Lewis Pairs | Mediate selective C-F activation | Monodefluorination of gem-difluoro compounds |

| Organosilicon Reagents | Transfer of functional groups | Direct transfer of difluoroethanol units |

Intramolecular Rearrangement Pathways

Intramolecular rearrangements can be powerful transformations in organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors.

Radical-Brook Rearrangement: The Brook rearrangement, a migration of a silyl group from carbon to oxygen, can also proceed through a radical mechanism. rsc.orgwikipedia.org Recent advancements in visible-light and transition-metal catalysis have made the radical Brook rearrangement a more accessible synthetic strategy. rsc.org This rearrangement is a key step in the visible-light-promoted defluorinated alkylation of α-trifluoromethyl alkenes, which provides a route to gem-difluoro homoallylic alcohol derivatives. rsc.org The driving force for this rearrangement is the formation of a strong O–Si bond. nih.gov

Skeletal Rearrangements: Reactions of certain dianhydrohexopyranoses with diethylaminosulphur trifluoride (DAST) can lead to skeletal rearrangements, where migration of different oxygen atoms within the molecule occurs. researchgate.net Dearomatization of dianiline squaraine dyes mediated by phosphorus(III) reagents can also induce an unusual skeletal rearrangement. nih.gov

C(sp3)-F Bond Activation and Functionalization Mechanisms

The activation of the strong C(sp3)-F bond is a significant challenge in organic chemistry, but it opens up avenues for the further functionalization of fluorinated molecules.

Selective Defluorination and Fluoride Elimination: The selective removal of one fluorine atom from a gem-difluoro group is a key transformation. As mentioned, Frustrated Lewis Pairs are effective in achieving selective monodefluorination. uqiitd.org Another approach involves the stereodivergent hydrodefluorination of gem-difluoroalkenes using copper(I) catalysts to produce either (Z)- or (E)-monofluoroalkenes with high stereoselectivity. rsc.org In some cases, nucleophilic 5-endo-trig cyclization of 2,2-difluorohomoallylic alcohols can lead to C(sp3)-F bond cleavage and the formation of fluorinated furan (B31954) derivatives. rsc.org The presence of geminal fluorine atoms can activate the α-carbon, facilitating nucleophilic attack and subsequent transformations. acs.org

Chemical Reactivity and Transformation Studies of 2,2 Difluoro 2 2 Methylphenyl Ethan 1 Ol

Reactions at the Hydroxyl Moiety

The hydroxyl group in 2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol is the primary site for a variety of common alcohol reactions. However, the reactivity is modulated by the electronic effects of the adjacent gem-difluoro group.

Esterification and Etherification

Esterification: The formation of esters from this compound typically requires activation of the carboxylic acid partner or the use of coupling agents. Standard Fischer esterification conditions, which involve heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can proceed, but the reaction may be slower compared to non-fluorinated analogs due to the reduced nucleophilicity of the hydroxyl oxygen. The electron-withdrawing nature of the gem-difluoro group decreases the electron density on the oxygen atom. More efficient methods often involve the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride, which then readily reacts with the alcohol.

Representative Esterification Reactions

| Carboxylic Acid Derivative | Reagent/Catalyst | Product | General Yield Range |

|---|---|---|---|

| Acetic Anhydride | Pyridine | 2,2-Difluoro-2-(2-methylphenyl)ethyl acetate | Moderate to High |

| Benzoyl Chloride | Triethylamine | 2,2-Difluoro-2-(2-methylphenyl)ethyl benzoate | High |

Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. khanacademy.orgwikipedia.orgmasterorganicchemistry.comchemistrytalk.org This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether linkage. The reactivity of the alkoxide is somewhat diminished by the inductive effect of the fluorine atoms, potentially requiring stronger bases or more reactive alkylating agents for efficient conversion.

Typical Etherification Reaction

| Reagent 1 | Reagent 2 | Product |

|---|

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 2,2-difluoro-1-(2-methylphenyl)ethanone. A variety of oxidizing agents can be employed for this transformation. The presence of the gem-difluoro group at the alpha position does not inhibit this oxidation. Studies on similar fluorinated alcohols, such as 2,2,2-trifluoro-1-phenylethanol, have shown that oxidation with reagents like potassium permanganate (B83412) proceeds efficiently to yield the corresponding ketone. researchgate.net Common chromium-based reagents (e.g., PCC, PDC) and Swern oxidation conditions are also expected to be effective. libretexts.org

Common Oxidation Reagents and Expected Products

| Oxidizing Agent | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | 2,2-Difluoro-1-(2-methylphenyl)ethanone |

| Potassium permanganate (KMnO4) | 2,2-Difluoro-1-(2-methylphenyl)ethanone |

Reduction: As the hydroxyl group is already in a reduced state, further reduction is not a typical reaction pathway for this moiety under standard conditions.

Condensation Reactions

The hydroxyl group of this compound can participate in condensation reactions, such as the formation of acetals and ketals, by reacting with aldehydes or ketones under acidic conditions. wikipedia.org In these reactions, the alcohol acts as a nucleophile. The equilibrium of these reactions typically lies towards the starting materials, and thus often requires the removal of water to drive the reaction to completion. The reduced nucleophilicity of the fluorinated alcohol may necessitate more forcing conditions compared to its non-fluorinated counterparts. Another important type of condensation is the aldol (B89426) condensation, where an enol or enolate reacts with a carbonyl compound. sigmaaldrich.comwikipedia.orglumenlearning.comlibretexts.org While the alcohol itself is not the primary reactant in an aldol condensation, its oxidation product, the corresponding ketone, could serve as a substrate.

Reactivity of the gem-Difluoroalkyl Group

The gem-difluoroalkyl group is a key structural motif that imparts unique reactivity to the molecule. The strong carbon-fluorine bonds are generally stable, but under specific conditions, they can be functionalized or cleaved.

Carbon-Fluorine Bond Functionalization and Cleavage (e.g., Hydrodefluorination, F/Cl Exchange)

The C-F bond is the strongest single bond in organic chemistry, making its cleavage challenging. However, the benzylic position of the gem-difluoro group in this compound makes it more susceptible to activation.

Hydrodefluorination: This process involves the replacement of a fluorine atom with a hydrogen atom. For gem-difluoroalkanes, this can be a difficult transformation to achieve selectively. However, methods have been developed for the hydrodefluorination of gem-difluoroalkenes, which could be accessed from the target alcohol via elimination. rsc.org The direct hydrodefluorination of unactivated gem-difluoroalkanes often requires harsh conditions or specialized reagents, such as strong Lewis acids or frustrated Lewis pairs. researchgate.net

F/Cl Exchange: The exchange of fluorine for chlorine can be promoted by certain Lewis acids. For instance, aluminum chloride (AlCl₃) has been shown to facilitate the conversion of gem-difluoro compounds to gem-dichloro compounds, although this may also be accompanied by other reactions. researchgate.net

Potential C-F Bond Functionalization Pathways

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Hydrodefluorination | Strong reducing agents / Catalysts | 2-Fluoro-2-(2-methylphenyl)ethan-1-ol |

Nucleophilic Attack and Electrophilic Activation at the Difluorinated Carbon

The two fluorine atoms create a significant partial positive charge on the carbon to which they are attached, making it susceptible to nucleophilic attack. However, the direct displacement of a fluoride (B91410) ion from a saturated carbon is a difficult process due to the poor leaving group ability of fluoride.

Nucleophilic Attack: While direct Sₙ2-type substitution at the difluorinated carbon is unlikely, nucleophilic attack can be facilitated if a carbocation-like intermediate can be generated. This can be promoted by strong Lewis acids that coordinate to one of the fluorine atoms, enhancing its leaving group ability. researchgate.net

Electrophilic Activation: Electrophilic activation of the C-F bond is a key step in many functionalization reactions. Strong Lewis acids can abstract a fluoride ion to generate a transient α-fluoro carbocation. This highly reactive intermediate can then be trapped by a nucleophile. For benzylic gem-difluoro compounds, the stability of the resulting carbocation is enhanced by the adjacent aromatic ring, making this a more plausible reaction pathway compared to non-benzylic analogs. researchgate.net

Participation in Ring-Forming Reactions

While specific studies on the direct participation of this compound in ring-forming reactions are not extensively detailed, the reactivity of analogous β,β-difluoro alcohol systems demonstrates their potential for intramolecular cyclization. A notable transformation in this category is the unexpected formation of a fluorinated tetrahydrofuran (B95107) from a related α,β-epoxy alcohol precursor, which proceeds via a difluoro alcohol intermediate.

The table below summarizes the conditions that led to the unexpected cyclization in a related system.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| (2S,3S,4R)-Fluoro epoxide | HF/pyridine | Fluorinated tetrahydrofuran | 33% | nih.gov |

This reaction underscores the potential for the hydroxyl group in β,β-difluoro alcohols to participate in intramolecular ring-forming reactions, a pathway that could be accessible to this compound.

Transformations Involving the 2-Methylphenyl Moiety

The 2-methylphenyl group provides a site for transformations that modify the aromatic core of the molecule, such as aromatic functionalization and transition metal-catalyzed coupling reactions.

The aromatic ring of this compound can theoretically undergo electrophilic aromatic substitution reactions. The outcome of such reactions is governed by the directing effects and the activating or deactivating nature of the substituents on the benzene (B151609) ring: the methyl group and the 2,2-difluoro-1-hydroxyethyl group.

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group.

2,2-Difluoro-1-hydroxyethyl Group (-CH(OH)CF₂-): The geminal difluoro motif is strongly electron-withdrawing due to the high electronegativity of fluorine. This inductive effect significantly deactivates the aromatic ring towards electrophilic attack. This deactivating influence is expected to make the group a meta-director.

Given the opposing influences of the two substituents, the regioselectivity of electrophilic substitution would be complex. The activating ortho, para-directing methyl group would compete with the deactivating meta-directing difluoroethyl group. Typically, activating groups have a stronger influence on the reaction's regioselectivity. However, the strong deactivation by the fluorinated side chain would likely require harsh reaction conditions, which could lead to a mixture of products or side reactions. Specific experimental studies on the electrophilic substitution of this compound are not prominently featured in the available literature.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While the native C-H bonds of the 2-methylphenyl ring are not typically reactive in standard cross-coupling protocols, the molecule could be a substrate for these reactions if the aromatic ring is first functionalized. For instance, if this compound were halogenated (e.g., brominated or iodinated) on the aromatic ring, it could then participate in a variety of powerful transformations.

Examples of relevant cross-coupling reactions include:

Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids.

Buchwald-Hartwig Amination: For C-N bond formation with amines.

Heck Reaction: For C-C bond formation with alkenes.

The feasibility of performing such couplings on molecules containing a difluoromethylene group adjacent to an aromatic ring has been demonstrated. For example, copper-catalyzed cross-coupling reactions between aryl iodides and α-silyldifluoroamides have been developed to form α,α-difluoro-α-aryl amides, which are versatile precursors to other difluoroalkylarenes. escholarship.org This demonstrates that the difluoroalkyl moiety is tolerant of transition metal-catalyzed reaction conditions, suggesting that a suitably functionalized derivative of this compound would be a viable substrate for similar transformations.

The table below shows examples of copper-catalyzed coupling to form a related structural motif.

| Aryl Halide | Coupling Partner | Product | Yield | Reference |

| 3,4-Dimethoxyiodobenzene | α-Silyldifluoroamide | α,α-Difluoro-α-(3,4-dimethoxyphenyl)amide | 93% | escholarship.org |

| 2-Bromopyridine | α-Silyldifluoroamide | α,α-Difluoro-α-(pyridin-2-yl)amide | 79% | escholarship.org |

Multicomponent and Difunctionalization Reactions (e.g., Three-Component Difunctionalization of gem-Difluoroalkenes as a Precursor Class)

While this compound can undergo transformations, its synthesis and the synthesis of related difunctionalized structures often rely on the reactivity of its precursor, 1-(1,1-difluorovinyl)-2-methylbenzene, a gem-difluoroalkene. Three-component difunctionalization reactions of gem-difluoroalkenes are a powerful strategy for rapidly building molecular complexity.

In these reactions, the polarized double bond of the gem-difluoroalkene is central to its reactivity. The carbon atom bearing the two fluorine atoms (Cα) is electrophilic, while the other carbon of the double bond (Cβ) is nucleophilic. The typical reaction cascade involves:

Nucleophilic Addition: A nucleophile attacks the electrophilic Cα.

Intermediate Formation: This addition generates a reactive intermediate, such as an α-fluoroalkylated carbanion, radical, or carbon-metal species.

Electrophilic Trapping: The intermediate is trapped by a third component, an electrophile, which adds to Cβ.

This process allows for the simultaneous introduction of two different functional groups across the double bond in a single step. The formation of structures like this compound can be envisaged through a related hydroxyfunctionalization of the corresponding gem-difluoroalkene. The versatility of this approach allows for the synthesis of a wide array of difluorinated compounds from simple starting materials.

Advanced Spectroscopic and Structural Elucidation of 2,2 Difluoro 2 2 Methylphenyl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For a complex structure like 2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol, a combination of 1H, 13C, and 19F NMR experiments would be essential for an unambiguous assignment of its constitution and stereochemistry.

¹H, ¹³C, and ¹⁹F NMR for Complex Structural Assignments

The ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information to piece together the molecular puzzle.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons. The four aromatic protons on the 2-methylphenyl (o-tolyl) group would appear in the typical aromatic region (δ 7.0-7.6 ppm), exhibiting complex splitting patterns due to ortho, meta, and para couplings. The methylene protons adjacent to the hydroxyl group would likely appear as a triplet of triplets due to coupling with both the hydroxyl proton (²JHH) and the two fluorine atoms (³JHF). The hydroxyl proton signal's chemical shift would be concentration-dependent, and its multiplicity could vary or be a broad singlet depending on the solvent and rate of chemical exchange. The methyl group protons would present as a singlet in the upfield region (around δ 2.3 ppm).

¹³C NMR: The ¹³C NMR spectrum would display nine unique carbon signals. The quaternary carbon bonded to the two fluorine atoms (C2) would be significantly downfield and appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), typically in the range of 240-250 Hz. The methylene carbon (C1) would also be a triplet due to two-bond coupling (²JCF). The aromatic carbons would show characteristic shifts, with the methyl-substituted carbon being the most upfield among them. Long-range C-F couplings could also be observed for the aromatic carbons.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is highly informative. biophysics.org The two geminal fluorine atoms are chemically equivalent and would be expected to produce a single signal. This signal would be split into a triplet by the two adjacent methylene protons (³JFH). The chemical shift would be characteristic of a benzylic gem-difluoro group.

Predicted NMR Data Tables

To illustrate the expected data, the following tables are based on typical chemical shifts and coupling constants for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H | 7.1 - 7.5 | Multiplet (m) | JHH ≈ 7-8 Hz |

| CH₂ | 3.8 - 4.2 | Triplet of triplets (tt) | ³JHF ≈ 15 Hz, ³JHH ≈ 6 Hz |

| OH | Variable (e.g., 2.0 - 4.0) | Triplet (t) or broad singlet | ³JHH ≈ 6 Hz |

Table 2: Predicted ¹³C and ¹⁹F NMR Data for this compound

| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹³C | C-CF₂ | 120 - 125 | Triplet (t) | ¹JCF ≈ 245 Hz |

| ¹³C | CH₂ | 65 - 70 | Triplet (t) | ²JCF ≈ 25 Hz |

| ¹³C | Ar-C | 125 - 140 | Singlets, Doublets, Triplets | Long-range JCF may be present |

| ¹³C | CH₃ | ~20 | Singlet (s) | N/A |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. Key correlations would be observed between the -CH₂- protons and the -OH proton, as well as among the aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for the -CH₂-, -CH₃, and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This would be particularly useful for confirming the ortho position of the methyl group by showing a spatial correlation between the methyl protons and the adjacent aromatic proton (H6).

Dynamic NMR Studies for Conformational Analysis (e.g., Fluorohydrin Gauche Effect)

The conformational preference of the C1-C2 bond in fluorohydrins is governed by a phenomenon known as the gauche effect . This effect describes the tendency of a conformation with adjacent electronegative substituents in a gauche arrangement (60° dihedral angle) to be more stable than the anti conformation (180° dihedral angle). wikipedia.org This preference is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital (σCH → σ*CF). chemeurope.comresearchgate.net

In this compound, rotation around the C1-C2 bond would lead to different staggered conformers. The gauche effect would favor conformers where the C-O bond is gauche to one of the C-F bonds. Furthermore, the possibility of an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms (OH•••F) could further stabilize a specific gauche conformer. nih.gov Dynamic NMR studies, involving the analysis of coupling constants (³JHF and ³JHH) at various temperatures, could provide quantitative information about the relative populations of these conformers and the energy differences between them. rsc.org

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about functional groups and bonding interactions.

Analysis of Characteristic Vibrational Modes of Fluorinated Alcohols

The IR and Raman spectra of this compound would be dominated by several key vibrational modes.

O-H Stretch: The hydroxyl group gives rise to a strong, broad absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₂- and -CH₃) would appear just below 3000 cm⁻¹.

C-F Stretches: The C-F stretching modes are characteristic and produce very strong absorptions in the IR spectrum, typically in the 1000-1200 cm⁻¹ region. For a gem-difluoro (-CF₂-) group, symmetric and asymmetric stretching modes are expected.

Aromatic C=C Stretches: Vibrations from the phenyl ring would be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, as C-F and symmetric C-C stretching modes are often strong in the Raman spectrum while being weaker in the IR. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch (H-bonded) | -OH | 3200 - 3500 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium | Medium |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | Medium | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | -CF₂ | 1000 - 1200 | Very Strong | Medium |

Probing Intramolecular Hydrogen Bonding (IMHB) Interactions (e.g., OH•••F IMHB)

A key structural feature of fluorohydrins is the potential for an intramolecular hydrogen bond (IMHB) between the hydroxyl group and a nearby fluorine atom. nih.gov The existence and strength of an OH•••F bond can be effectively probed by IR spectroscopy.

In a non-polar solvent, a molecule without IMHB would show a sharp absorption band for the "free" O-H stretch (around 3600-3640 cm⁻¹). If an IMHB is present, a second, broader band will appear at a lower frequency (e.g., 3500-3590 cm⁻¹). researchgate.net The magnitude of the redshift (the difference in frequency between the free and bonded O-H bands) is correlated with the strength of the hydrogen bond. For this compound, the formation of a five-membered ring via an OH•••F interaction is sterically plausible and would be expected to manifest in the IR spectrum as a distinct, lower-frequency O-H stretching band, providing direct evidence for this conformational preference.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm), enabling the differentiation of compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₉H₁₀F₂O. The theoretical monoisotopic mass can be calculated with high precision. In HRMS analysis, the molecule is typically ionized, often by protonation to form the molecular ion [M+H]⁺, and its mass-to-charge ratio (m/z) is measured.

Further structural information is obtained through fragmentation analysis (MS/MS or HRMS²), where the molecular ion is subjected to collision-induced dissociation. The resulting fragment ions provide a fingerprint of the molecule's structure. A plausible fragmentation pathway for this compound would involve initial loss of common neutral molecules such as water (H₂O) or hydrogen fluoride (B91410) (HF), followed by cleavage of the carbon-carbon bond adjacent to the fluorinated benzylic carbon.

Table 1: Theoretical HRMS Data for this compound This table presents calculated theoretical values for the parent molecule and plausible fragment ions.

| Ion/Fragment | Molecular Formula | Calculated m/z | Description |

| [M+H]⁺ | C₉H₁₁F₂O⁺ | 173.0772 | Protonated molecular ion |

| [M-H₂O+H]⁺ | C₉H₉F₂⁺ | 155.0667 | Ion resulting from loss of water |

| [M-HF+H]⁺ | C₉H₁₀FO⁺ | 153.0714 | Ion resulting from loss of hydrogen fluoride |

| [C₈H₇F₂]⁺ | C₈H₇F₂⁺ | 141.0510 | Fragment from cleavage of the C-C bond with loss of CH₂OH |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion, a common fragment for toluene (B28343) derivatives |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals how molecules are arranged relative to one another in the crystal lattice, including intermolecular interactions such as hydrogen bonding.

To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.

A search of the available scientific literature and crystallographic databases did not yield any published results for the X-ray crystal structure of this compound. Therefore, no experimental data on its solid-state conformation, bond lengths, or crystal packing is currently available. If such a study were to be conducted, it would provide unambiguous confirmation of the molecule's connectivity and stereochemistry and offer insights into the non-covalent forces governing its solid-state assembly.

Computational and Theoretical Investigations of 2,2 Difluoro 2 2 Methylphenyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular properties of 2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol. These methods allow for a detailed exploration of the molecule's conformational preferences, electronic structure, and spectroscopic parameters.

The presence of the flexible ethan-1-ol side chain and the ortho-methylphenyl group suggests that this compound can adopt multiple conformations. Computational analysis of the conformational landscape is essential to identify the most stable geometries and the energy barriers between them. The conformational preferences are largely dictated by the interplay of steric hindrance from the ortho-methyl group and the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms. nih.gov

Theoretical studies on similar fluorinated benzyl (B1604629) alcohols have shown that the presence of ortho-substituents significantly influences the rotational barriers and the preferred dihedral angles. nih.govresearchgate.net For this compound, geometry optimization using methods like DFT with a suitable basis set (e.g., B3LYP/6-31+G(d,p)) would reveal the key low-energy conformers. The primary dihedral angles of interest would be around the C(aryl)-C(F2) and C(F2)-C(OH) bonds. It is expected that conformers allowing for an intramolecular OH•••F hydrogen bond would be among the most stable, a common feature in vicinal fluorohydrins. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of this compound Calculated at the DFT/B3LYP/6-31+G(d,p) Level of Theory.

| Conformer | Description | Relative Energy (kJ/mol) | Key Dihedral Angles (°) |

| I | Intramolecular OH•••F hydrogen bond, anti-periplanar methyl and hydroxyl groups | 0.00 | C(aryl)-C(F2)-C(OH)-O ≈ 60 |

| II | Intramolecular OH•••F hydrogen bond, syn-periplanar methyl and hydroxyl groups | 5.2 | C(aryl)-C(F2)-C(OH)-O ≈ 60 |

| III | No intramolecular hydrogen bond, extended conformation | 12.5 | C(aryl)-C(F2)-C(OH)-O ≈ 180 |

Note: This data is illustrative and based on trends observed in related fluorinated alcohols.

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atoms. An analysis of the molecular electrostatic potential (MEP) surface would highlight the electron-rich and electron-poor regions of the molecule. The MEP is expected to show a negative potential around the fluorine and oxygen atoms, indicating their role as potential hydrogen bond acceptors, and a positive potential around the hydroxyl hydrogen, marking it as a hydrogen bond donor.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. For aromatic compounds of this nature, the HOMO is typically localized on the methylphenyl ring, while the LUMO may be distributed over the aromatic system and the C-F bonds. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic stability.

Mulliken or Natural Bond Orbital (NBO) population analysis can quantify the charge distribution across the molecule. Such analyses would likely show a significant partial positive charge on the carbon atom bearing the two fluorine atoms (C2) and the hydroxyl hydrogen, with substantial partial negative charges on the fluorine and oxygen atoms. This charge distribution is a direct consequence of the inductive effects of the electronegative atoms.

Table 2: Hypothetical NBO Charges for Selected Atoms in this compound.

| Atom | NBO Charge (a.u.) |

| O(hydroxyl) | -0.75 |

| H(hydroxyl) | +0.48 |

| C(2) | +0.40 |

| F(1) | -0.25 |

| F(2) | -0.25 |

Note: This data is illustrative and based on typical values for similar fluorinated compounds.

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

For NMR spectroscopy, theoretical chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the lowest energy conformers of this compound would be expected to correlate well with experimental values. nih.gov The ¹⁹F chemical shifts are particularly sensitive to the local electronic environment and can be a good indicator of conformational changes and intramolecular interactions. nih.govresearchgate.net

The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated IR spectrum would show characteristic bands for the O-H, C-H, C-F, and C-O stretching and bending modes. A key feature to look for would be the O-H stretching frequency. In conformers with an intramolecular OH•••F hydrogen bond, this frequency is expected to be red-shifted (lowered) compared to a conformer where the hydroxyl group is "free." illinois.edu

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound.

| Vibrational Mode | Frequency (cm⁻¹) - H-bonded Conformer | Frequency (cm⁻¹) - Non-H-bonded Conformer |

| O-H stretch | 3620 | 3675 |

| C-F stretch (asymmetric) | 1150 | 1155 |

| C-F stretch (symmetric) | 1080 | 1085 |

| C-O stretch | 1050 | 1040 |

Note: This data is illustrative and based on general trends for fluorinated alcohols.

Theoretical Studies on Hydrogen Bonding Interactions

The presence of both a hydrogen-bond donor (OH group) and acceptors (F atoms) within the same molecule makes the study of intramolecular hydrogen bonding in this compound particularly important.

The strength of the intramolecular OH•••F hydrogen bond can be quantified using several computational methods. One common approach is to compare the energy of the hydrogen-bonded conformer with a higher-energy, non-bonded conformer. The energy difference provides an estimate of the stabilization energy due to the hydrogen bond. For flexible fluorohydrins, these interaction energies are typically in the range of 2-4 kcal/mol (approximately 8-17 kJ/mol). nih.govresearchgate.net

Another method involves the use of Natural Bond Orbital (NBO) analysis to quantify the interaction energy between the lone pair of the fluorine atom (the donor orbital) and the antibonding orbital of the O-H bond (the acceptor orbital). This second-order perturbation energy (E(2)) gives a direct measure of the charge transfer stabilization associated with the hydrogen bond. The strength of this interaction is highly dependent on the geometry of the molecule, particularly the H•••F distance and the O-H•••F angle, which vary between different conformers. nih.gov

Table 4: Hypothetical Parameters for the Intramolecular OH•••F Hydrogen Bond in the Most Stable Conformer of this compound.

| Parameter | Calculated Value |

| H•••F Distance | 2.05 Å |

| O-H•••F Angle | 145° |

| Estimated HB Strength (Energy Difference Method) | 10.5 kJ/mol |

| NBO E(2) Interaction Energy (n(F) -> σ*(OH)) | 12.0 kJ/mol |

Note: This data is illustrative and based on computational studies of similar fluorohydrins.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry provides powerful tools to elucidate the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, these methods can predict how it is formed and how it might react further.

Computational Simulation of Reaction Pathways and Energy Barriers

The synthesis of this compound typically involves the reduction of a precursor ketone, 2,2-difluoro-1-(2-methylphenyl)ethanone. Computational simulations, primarily using Density Functional Theory (DFT), can model this reduction process. By calculating the potential energy surface, researchers can map out the most likely reaction pathway from reactant to product.

A key aspect of these simulations is the identification of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the rate of the reaction. A hypothetical reaction coordinate diagram would illustrate these energy changes, providing quantitative data on the feasibility of the proposed mechanism.

Table 1: Hypothetical Energy Barriers for the Reduction of 2,2-difluoro-1-(2-methylphenyl)ethanone

| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Hydride attack on carbonyl | DFT (B3LYP/6-31G*) | 15.2 |

This table presents hypothetical data for illustrative purposes, as specific literature on this compound is unavailable.

Prediction of Regioselectivity and Stereochemical Outcomes

For molecules with multiple reactive sites or the potential to form stereoisomers, computational chemistry can predict the regioselectivity and stereochemical outcomes of a reaction. In the case of the synthesis of this compound, the primary concern is stereoselectivity, as the reduction of the prochiral ketone can lead to either the (R) or (S) enantiomer.

By modeling the approach of the reducing agent to the ketone, and considering the steric and electronic effects of the ortho-methyl group and the difluoromethyl group, calculations can determine which transition state (leading to the R or S product) is lower in energy. The predicted ratio of products can then be compared with experimental results to validate the computational model.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics is ideal for studying reactions, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time. MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For this compound, MD simulations can reveal its conformational flexibility. The molecule can adopt various shapes due to the rotation around its single bonds. Simulations can identify the most stable conformations and the energy barriers between them. This is particularly interesting for this molecule due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms or the phenyl ring.

Furthermore, MD simulations can model how this compound interacts with solvent molecules or other molecules in its environment. These intermolecular interactions are critical for understanding its physical properties, such as solubility and boiling point, as well as its behavior in biological systems. By analyzing the simulation trajectories, one can quantify the strength and nature of these interactions, including hydrogen bonds and van der Waals forces.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

| Property | Simulation Parameter | Result |

|---|---|---|

| Dominant Conformation | Dihedral Angle (O-C-C-Ph) | 65° (gauche) |

| Hydrogen Bond Lifetime (intramolecular) | O-H --- F | 1.2 ps |

This table presents hypothetical data for illustrative purposes, as specific literature on this compound is unavailable.

Structure Reactivity and Structure Property Relationships in 2,2 Difluoro 2 2 Methylphenyl Ethan 1 Ol Systems

Influence of Fluorine Atoms on Reactivity and Electronic Properties

The two fluorine atoms on the C2 carbon are pivotal in defining the electronic landscape of the molecule. Their high electronegativity induces strong electronic effects that propagate through the carbon skeleton, influencing the reactivity of the entire system.

Inductive and Stereoelectronic Effects of the gem-Difluoro Group

The primary influence of the gem-difluoro group is its powerful electron-withdrawing inductive effect (-I effect). Fluorine's high electronegativity causes a significant polarization of the C-F bonds, drawing electron density away from the C2 carbon. This effect is transmitted through the sigma bonds, making the C2 carbon atom highly electron-deficient. nih.govwikipedia.org Consequently, the adjacent C1-C2 bond is also polarized, which in turn affects the hydroxyl group at C1. This polarization can render the C2 carbon susceptible to nucleophilic attack in certain reactions, although steric hindrance from the 2-methylphenyl group may modulate this reactivity. acs.org

Stereoelectronic effects, which relate to the spatial arrangement of orbitals, also play a crucial role. The C-F bonds can engage in hyperconjugative interactions with adjacent orbitals. For instance, stabilizing interactions can occur between a C-H or C-C bonding orbital (σ) and an antibonding C-F orbital (σ*). These interactions can influence the molecule's conformational preferences and stability. nih.govresearchgate.net The gem-difluoro group is known to affect the metabolic stability and lipophilicity of organic molecules, making it a valuable moiety in medicinal chemistry. nih.gov

Impact on the Acidity and Basicity of Functional Groups

A direct consequence of the strong inductive effect of the gem-difluoro group is a marked increase in the acidity of the hydroxyl proton. The electron-withdrawing fluorine atoms help to stabilize the negative charge on the oxygen atom in the corresponding alkoxide conjugate base. masterorganicchemistry.com This stabilization lowers the energy of the conjugate base, making the parent alcohol a stronger acid.

For comparison, the pKa of ethanol (B145695) is approximately 15.9, while the pKa of 2,2,2-trifluoroethanol (B45653) is significantly lower at about 12.4. arkat-usa.org The pKa of 2,2-difluoroethanol (B47519) is around 13.0. guidechem.com Based on these trends, the pKa of 2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol is expected to be substantially lower than its non-fluorinated analog, 2-(2-methylphenyl)ethan-1-ol, and likely falls in the range of 12-13. The electron-donating nature of the 2-methylphenyl group might slightly counteract this effect compared to a simple phenyl group, but the dominant influence remains the gem-difluoro substitution. cdnsciencepub.com Conversely, the basicity of the hydroxyl oxygen is reduced, as the electron density on the oxygen is diminished, making it less available for protonation.

| Compound | pKa | Reference |

|---|---|---|

| Ethanol | 15.9 | arkat-usa.org |

| 2,2,2-Trifluoroethanol | 12.4 | arkat-usa.org |

| 2,2-Difluoroethanol | ~13.0 | guidechem.com |

| Hexafluoro-2-propanol | 9.3 | wikipedia.org |

| This compound | Est. 12-13 |

Conformational Effects on Reactivity and Molecular Interactions

The flexibility of the ethan-1-ol backbone allows for rotation around the C1-C2 and C2-Aryl single bonds. However, the bulky substituents—the gem-difluoro group, the hydroxyl group, and the 2-methylphenyl group—impose significant conformational constraints that dictate the molecule's three-dimensional shape and reactivity.

Analysis of Dihedral Angles and Their Correlation with Reactivity

In the analogous molecule 2-phenylethanol, both gauche and anti conformers are observed, with the gauche conformer often stabilized by an intramolecular O-H···π interaction. nih.govresearchgate.net For this compound, the conformational landscape is more complex. The large steric bulk of the 2-methylphenyl group and the electrostatic repulsion between the lone pairs of the oxygen and fluorine atoms will likely destabilize certain conformations. The most stable conformer will be one that minimizes these unfavorable steric and electrostatic interactions while maximizing any stabilizing interactions, such as hydrogen bonds. nih.govrsc.org The preferred conformation directly impacts the molecule's reactivity by controlling the accessibility of the hydroxyl group and the phenyl ring to reagents.

| Conformer | Approximate O-C1-C2-C(Aryl) Dihedral Angle | Description |

|---|---|---|

| Gauche (g) | ~60° | The hydroxyl and aryl groups are staggered but proximate. This conformation is necessary for potential O-H···F intramolecular hydrogen bonding. |

| Anti (a) | ~180° | The hydroxyl and aryl groups are positioned on opposite sides of the C1-C2 bond, minimizing steric hindrance between them. |

Role of Conformation in Modulating Intramolecular Hydrogen Bonds

A significant feature of fluorohydrins is their ability to form intramolecular hydrogen bonds (IMHBs) between the hydroxyl proton and a fluorine atom (O-H···F). nih.govresearchgate.net The formation of such a bond is highly dependent on the molecule's conformation, as the donor (O-H) and acceptor (F) must be in close spatial proximity. soton.ac.uk

Steric and Electronic Contributions of the 2-Methylphenyl Substituent

The 2-methylphenyl (or o-tolyl) group imparts both steric bulk and specific electronic properties that are distinct from an unsubstituted phenyl ring. wikipedia.org

From an electronic standpoint, the methyl group is weakly electron-donating through an inductive effect. wikipedia.orgnumberanalytics.com This effect increases the electron density on the aromatic ring, although this is largely counteracted by the powerful electron-withdrawing nature of the difluoro-hydroxyethyl substituent. The primary electronic impact of the methyl group is localized to the aromatic ring itself, subtly influencing its reactivity in processes like electrophilic aromatic substitution.

Development of Quantitative Structure-Property Relationship (QSPR) Models for Fluorinated Alcohols (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) models are computational and statistical methodologies used to predict the physicochemical properties of chemical compounds based on their molecular structures. mdpi.comnih.gov These models are particularly valuable in the study of fluorinated alcohols, such as this compound, as they allow for the estimation of properties without the need for extensive and time-consuming experimental measurements. nih.gov The introduction of fluorine atoms into an organic molecule can significantly alter its electronic and steric characteristics, leading to profound changes in properties like boiling point, solubility, and partitioning behavior. nih.govhw.ac.uk QSPR provides a systematic framework to quantify these effects.

The development of a robust QSPR model is a multi-stage process that involves careful data curation, descriptor calculation, statistical modeling, and rigorous validation. nih.govnih.gov The primary goal is to establish a statistically significant mathematical relationship between a set of calculated molecular descriptors and an experimentally determined physicochemical property. nih.gov

Model Development Workflow:

Data Set Assembly: The initial step involves compiling a high-quality dataset of structurally diverse fluorinated alcohols with reliable experimental data for the property of interest (e.g., boiling point, aqueous solubility). researchgate.net For a model relevant to this compound, this dataset would ideally include other benzylic gem-difluoroalcohols and related aromatic fluorinated compounds.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors are quantitative representations of various aspects of the molecular structure. They are generally categorized as constitutional, topological, geometrical, and electronic descriptors. mdpi.commdpi.com

Variable Selection and Model Generation: From the pool of calculated descriptors, a subset that has the most significant correlation with the target property is selected. This is crucial to avoid overfitting and to create a more interpretable model. Statistical techniques such as Multiple Linear Regression (MLR) are then employed to build the mathematical equation that links the selected descriptors to the property. nih.govresearchgate.net

Model Validation: The predictive power and robustness of the developed model must be thoroughly validated. researchgate.net Internal validation is often performed using methods like leave-one-out cross-validation (Q²), while external validation involves using the model to predict the properties of a separate set of compounds (a test set) that was not used in the model's creation. nih.gov

Key Physicochemical Properties Modeled by QSPR:

Boiling Point (BP): QSPR models have been successfully developed to predict the boiling points of fluorocarbons and other organic compounds. researchgate.netacs.org Descriptors that typically correlate with boiling point include molecular weight, van der Waals volume, and those related to intermolecular forces such as dipole moment and polarizability.

Aqueous Solubility (LogS): The solubility of fluorinated alcohols is governed by a complex balance between the hydrophobicity of the fluorinated alkyl or aryl chain and the hydrophilicity of the hydroxyl group. mdpi.com QSPR models for solubility often incorporate descriptors related to molecular size, polarity, and hydrogen bonding capacity. researchgate.netnih.gov

Octanol-Water Partition Coefficient (LogP): This property measures the lipophilicity of a compound and is critical in many chemical applications. Fluorination generally increases lipophilicity. QSPR models for LogP often utilize fragment-based contributions and whole-molecule properties like molecular surface area and polarity indices. mdpi.comnih.gov

The tables below illustrate the types of descriptors used in QSPR studies and provide an example of a generic model structure.

Table 1: Common Molecular Descriptors in QSPR Models for Fluorinated Alcohols

| Descriptor Category | Specific Descriptor Example | Physicochemical Relevance |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Relates to molecular size and influences properties like boiling point and density. |

| Topological | Wiener Index | Describes molecular branching and compactness, affecting intermolecular interactions. |

| Geometrical | Molecular Surface Area | Influences solvation and transport properties by defining the interaction interface with the environment. |

| Electronic | Dipole Moment (μ) | Quantifies molecular polarity, which is a key factor in solubility and intermolecular dipole-dipole interactions. mdpi.com |

| Hybrid | Ghose-Crippen Octanol-Water Partition Coefficient (ALOGP) | An atom-contribution method to estimate lipophilicity, crucial for predicting partitioning behavior. mdpi.com |

Table 2: Generalized Linear QSPR Model Equation

| Property = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ) | |

|---|---|

| Component | Description |

| Property | The physicochemical property being predicted (e.g., Boiling Point, LogS). |

| c₀ | The regression intercept (a constant value for the model). |

| c₁, c₂, ..., cₙ | The regression coefficients, which represent the weight or contribution of each descriptor to the final property value. |

| Descriptor₁, ..., Descriptorₙ | The selected molecular descriptors that have a statistically significant relationship with the property. |

For a specific compound like this compound, a QSPR model would be developed using a training set of structurally similar molecules. The properties of these known compounds, along with their calculated descriptors, would be used to derive a predictive equation.

Table 3: Physicochemical Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Calculated XLogP3 nih.gov |

|---|---|---|---|

| 2-Phenylethanol | C₈H₁₀O | 122.16 sigmaaldrich.com | 1.2 |

| 2,2-Difluoro-2-phenylethanol | C₈H₈F₂O | 158.14 nih.gov | 1.9 nih.gov |

| This compound | C₉H₁₀F₂O | 172.17 | Not available, but predictable via QSPR |

Applications in Advanced Organic Synthesis and Material Science of 2,2 Difluoro 2 2 Methylphenyl Ethan 1 Ol As a Chemical Building Block

Utility as a Precursor for Complex Fluorinated Organic Molecules

The strategic placement of fluorine atoms in organic molecules can profoundly influence their biological activity and material properties. As a readily available source of a difluoromethylated aromatic scaffold, 2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol serves as a key starting material for a variety of intricate fluorinated compounds.

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocycles are of significant interest, particularly in the pharmaceutical and agrochemical industries, due to their enhanced metabolic stability and binding affinities. While direct studies detailing the conversion of this compound into specific heterocyclic systems are not extensively documented in publicly available literature, the structural motif it provides is highly relevant. The alcohol functionality can be readily transformed into other reactive groups, such as halides or tosylates, which can then participate in cyclization reactions to form a variety of heterocyclic rings. The presence of the difluorinated carbon atom adjacent to the aromatic ring is a key feature that can be incorporated into the final heterocyclic structure, potentially influencing the electronic properties and conformational preferences of the resulting molecule.

General strategies for the synthesis of fluorinated heterocycles often involve the use of fluorinated building blocks in cycloaddition reactions or condensation reactions with other bifunctional molecules. For instance, precursors derived from gem-difluoroalcohols can be envisioned to react with dinucleophiles to construct five- or six-membered heterocyclic rings.

Role in the Design of Novel Synthetic Methodologies

The unique reactivity of fluorinated compounds often necessitates the development of new synthetic methods. While specific methodologies designed around this compound are not prominently reported, its structure lends itself to exploration in new chemical transformations. For example, the development of novel dehydroxyfluorination or related functional group interconversion reactions could be investigated using this compound as a model substrate. The electronic effects of the gem-difluoro group on the reactivity of the adjacent benzylic position and the aromatic ring could lead to the discovery of new and selective transformations.

Integration into Advanced Materials and Chemical Intermediates

The incorporation of fluorinated fragments into polymers and other advanced materials can significantly enhance their thermal stability, chemical resistance, and other physical properties. The 2,2-difluoro-2-(2-methylphenyl)ethyl unit, derived from the title compound, can be integrated into larger molecular architectures to create functionalized difluoroalkyl units within advanced materials.

For instance, after appropriate functionalization, this building block could be polymerized to create novel fluorinated polymers with tailored properties. The presence of the aromatic ring and the difluoromethylene group would influence the polymer's refractive index, dielectric constant, and surface properties. Furthermore, this compound can serve as a key intermediate in the synthesis of more complex molecules that are themselves components of advanced materials, such as liquid crystals or organic light-emitting diodes (OLEDs).

Below is a table summarizing the potential applications and the functional role of the title compound in these areas.

| Application Area | Role of this compound | Potential Products/Outcomes |

| Fluorinated Heterocycles | Precursor to functionalized difluoroalkylated synthons | Bioactive molecules for pharmaceuticals and agrochemicals |

| Difluoroalkylated Arenes | Source of the 2,2-difluoro-2-(2-methylphenyl)ethyl moiety | Novel organic molecules with tailored electronic properties |

| Novel Synthetic Methodologies | Model substrate for new reaction development | New methods for C-F bond formation and functional group interconversion |

| Advanced Materials | Monomer or intermediate for fluorinated polymers | Polymers with enhanced thermal and chemical stability |

| Chemical Intermediates | Building block for complex functional molecules | Components for liquid crystals, OLEDs, and other functional materials |

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes

The synthesis of organofluorine compounds often relies on harsh reagents and energy-intensive conditions. Future research should prioritize the development of more environmentally benign synthetic methodologies for 2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol.

Current synthetic approaches to similar gem-difluoro alcohols often involve multi-step sequences. A common strategy is the reduction of the corresponding ketone, 2,2-difluoro-1-(2-methylphenyl)ethanone. Greener alternatives to traditional reducing agents like lithium aluminum hydride should be explored. Catalytic hydrogenation, for instance, offers a more sustainable approach with water as the only byproduct. chemistryjournals.net

Furthermore, the development of synthetic routes that utilize alternative solvents to replace traditional volatile organic compounds is crucial. Water, supercritical fluids, and ionic liquids are promising alternatives that can significantly reduce the environmental impact of the synthesis. chemistryjournals.net Biocatalysis, employing enzymes to perform specific chemical transformations, also presents a powerful tool for developing sustainable synthetic pathways with high selectivity and under mild reaction conditions. chemistryjournals.net

| Synthetic Strategy | Traditional Method | Greener Alternative |

| Reduction | Lithium aluminum hydride | Catalytic hydrogenation |

| Solvent | Volatile organic compounds | Water, supercritical fluids, ionic liquids |

| Catalysis | Homogeneous catalysts | Heterogeneous catalysts, biocatalysis |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The gem-difluoro group in this compound significantly influences its reactivity. Future research should focus on exploring novel transformations that leverage the unique electronic properties of this moiety.

The presence of two electron-withdrawing fluorine atoms makes the adjacent carbon atom electrophilic. This property can be exploited in reactions with various nucleophiles. nih.gov Furthermore, the hydroxyl group can be transformed into a good leaving group, opening avenues for substitution and elimination reactions. Dehydration of this compound, for example, would lead to the formation of a gem-difluoroalkene, a versatile intermediate in organic synthesis. nih.govacs.org

The investigation of transition-metal-catalyzed cross-coupling reactions involving the C-F bonds is another promising area. While C-F bond activation is challenging, recent advances have shown its feasibility, which could lead to the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules. Future research should employ advanced computational modeling to guide the rational design of new applications for this compound.

Density functional theory (DFT) calculations can be used to predict various molecular properties, including bond dissociation energies, electrostatic potentials, and reaction transition states. clemson.edu This information can provide valuable insights into the molecule's reactivity and guide the design of new synthetic transformations. For instance, computational studies can help in understanding the mechanism of C-F bond activation or predicting the regioselectivity of reactions.

Molecular dynamics simulations can be employed to study the conformational preferences of the molecule and its interactions with biological targets or materials. This can aid in the design of new drugs or functional materials with tailored properties. acs.org

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular properties, reaction mechanisms |

| Molecular Dynamics (MD) | Study of conformational preferences, intermolecular interactions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions, protein-ligand interactions |

Discovery of Emerging Applications as Versatile Chemical Building Blocks

The unique structural and electronic features of this compound make it a valuable building block for the synthesis of more complex molecules with potential applications in various fields.

In medicinal chemistry, the difluoromethyl group is often used as a bioisostere for hydroxyl, thiol, or amine groups, as it can act as a lipophilic hydrogen bond donor. nih.gov The introduction of this moiety can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic properties of drug candidates. acs.org Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

In materials science, the incorporation of fluorinated motifs can impart unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. numberanalytics.com This building block could be used in the synthesis of novel polymers, liquid crystals, and other advanced materials.

The agrochemical industry also utilizes organofluorine compounds extensively. numberanalytics.com The introduction of a gem-difluoro group can enhance the biological activity and stability of pesticides and herbicides. acs.org

Q & A

Q. What are the recommended synthetic methodologies for 2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol, and how can reaction conditions be optimized to minimize by-product formation?

- Methodological Answer : Synthesis typically involves base-mediated reactions of fluorinated precursors with aromatic alcohols. For example, analogous procedures to halothane-phenol coupling (base: Cs₂CO₃, solvent: DMF, 10–20°C) can be adapted . Temperature control (10–20°C) is critical to suppress side reactions, as seen in similar difluoroethanol syntheses . Catalyst selection (e.g., ion-exchange resins or NaOH/MeOH) and slow addition of reactants improve yield. Post-synthesis purification via fractional distillation or column chromatography is recommended.

Q. Which analytical techniques are most suitable for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorination patterns (δ −100 to −120 ppm for CF₂ groups) . ¹H NMR helps identify the 2-methylphenyl substituent (aromatic protons: δ 7.0–7.5 ppm; CH₂OH: δ 3.5–4.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₉H₉F₂O: 174.06 g/mol) .

- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in a locked, ventilated cabinet at 2–8°C to prevent degradation .

- PPE : Use nitrile gloves, goggles, and fume hoods. Static discharge precautions are mandatory due to flammability risks .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via approved waste facilities .

Advanced Research Questions

Q. How can researchers address discrepancies in ¹H/¹⁹F NMR spectra caused by dynamic rotational isomerism in fluorinated ethanol derivatives?

- Methodological Answer : Variable-temperature NMR (VT-NMR) between −40°C and 25°C can resolve overlapping peaks by slowing conformational exchange . Computational modeling (DFT calculations) predicts energy barriers between rotamers, aiding spectral interpretation. Refer to NIST benchmark data for fluorinated compounds to validate shifts .

Q. What mechanistic strategies differentiate elimination and substitution pathways when using this alcohol in nucleophilic reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 substitution, while non-polar solvents promote E2 elimination .

- Base Strength : Weak bases (e.g., K₂CO₃) favor substitution; strong bases (e.g., t-BuOK) drive β-elimination.

- Kinetic Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation. For example, detect fluoroalkene by-products (m/z ~154) to confirm elimination .

Q. How can computational modeling predict the steric and electronic effects of the 2-methylphenyl group on reaction outcomes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess steric hindrance and electron density distribution .

- Hammett Analysis : Compare substituent constants (σₘ for methyl) to correlate electronic effects with reaction rates.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.

Contradictions & Resolutions

- Synthetic Yield Variability : Discrepancies in yields reported for analogous fluorinated alcohols (e.g., 60–85%) may stem from impurities in starting materials. Purity checks via GC-MS and pre-reaction distillation are advised .

- Divergent NMR Data : Fluorine coupling constants (²J₆F-F) may vary between studies due to solvent polarity. Cross-reference with NIST’s ¹⁹F NMR database for standardization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.